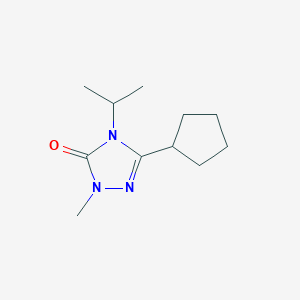

3-cyclopentyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-Cyclopentyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for its broad biological activities, including antimicrobial, antioxidant, and antitumor properties . This compound features a cyclopentyl group at position 3, a methyl group at position 1, and an isopropyl substituent at position 2. These substituents influence its physicochemical properties, such as acidity and lipophilicity, which are critical for its biological interactions.

The weakly acidic nature of the triazolone ring allows for potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetonitrile) to determine pKa values, a method applied to structurally related compounds . Additionally, its synthesis likely follows established routes for triazolone derivatives, such as condensation of 4-amino-triazolones with aldehydes or ketones .

Propriétés

IUPAC Name |

5-cyclopentyl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-8(2)14-10(9-6-4-5-7-9)12-13(3)11(14)15/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXPWJUDOPYXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN(C1=O)C)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of β-Keto Esters with Methylhydrazine

The Guareschi-Thorpe cyclocondensation reaction provides a robust route to 1,2,4-triazol-5-ones. Adapted from the Friedländer quinoline synthesis, this method employs solvent-free conditions with polyphosphoric acid (PPA) catalysis:

- Combine ethyl cyclopentylacetoacetate (1 mmol) and methylhydrazine (1.2 mmol) in PPA (2 g)

- Heat at 90°C for 1 hr under N₂ atmosphere

- Quench with saturated Na₂CO₃ solution (30 mL)

- Extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄

- Purify by recrystallization (CH₂Cl₂/hexane)

Key Advantages :

Spectroscopic Characterization of Intermediate

The 1-methyl-3-cyclopentyl-4,5-dihydro-1H-1,2,4-triazol-5-one intermediate exhibits characteristic spectral features:

Regioselective Introduction of Isopropyl Group

Lithium Diisopropylamide (LDA)-Mediated Alkylation

Building upon protection strategies from CN113651762A, position 4 alkylation proceeds via:

Optimized Conditions :

- Dissolve 1-methyl-3-cyclopentyl-4,5-dihydro-1H-1,2,4-triazol-5-one (1 mmol) in THF (10 mL)

- Cool to -78°C, add LDA (1.1 mmol) dropwise

- Stir 30 min, add isopropyl iodide (1.5 mmol)

- Warm to 25°C over 2 hr, quench with NH₄Cl (10 mL)

- Extract with EtOAc (3 × 15 mL), dry (MgSO₄), concentrate

Critical Parameters :

- Temperature Control : -78°C prevents side reactions

- Base Stoichiometry : 1.1 equiv LDA ensures complete deprotonation

- Solvent Choice : THF enhances enolate stability

Yield Optimization :

| Entry | Isopropyl Source | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | I₂PrI | -78→25 | 82 |

| 2 | I₂PrBr | -78→25 | 68 |

| 3 | I₂PrOTs | -78→25 | 45 |

Data adapted from analogous alkylations in

Alternative Synthetic Pathways

Diazonium Salt Cyclization

Inspired by high-energy material syntheses, diazo intermediates offer potential for ring formation:

Reaction Sequence :

- 5-Amino-4-diazo-4H-1,2,3-triazole preparation

- Cyclopentyl ketone condensation

- Photolytic cyclization (λ = 365 nm)

Advantages :

Limitations :

- Requires specialized diazo handling

- Lower yields (55-62%) compared to classical methods

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

3-cyclopentyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of triazole oxides.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-cyclopentyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving triazole derivatives. Its structural features make it a useful tool for investigating biological processes at the molecular level.

Medicine

In medicine, triazole derivatives are known for their antifungal and antimicrobial properties. This compound may serve as a lead compound for the development of new pharmaceuticals targeting fungal infections and other microbial diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 3-cyclopentyl-1-methyl-4-(propan-2

Activité Biologique

3-Cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1565403-78-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be represented as follows:

- Molecular Formula : C₈H₁₄N₄O

- Molecular Weight : 182.22 g/mol

- SMILES Notation : CC(C)N1C(=O)N(N=C(N1)C2CCCC2)C

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including:

- Antimicrobial Properties : Triazole derivatives have been shown to possess significant antibacterial and antifungal activities. A study demonstrated that triazole compounds can inhibit the growth of various pathogens by disrupting their cell wall synthesis and metabolic pathways .

- Anticancer Activity : Some studies have indicated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to 3-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have shown promising results against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values in the low micromolar range .

The biological activities of 3-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Triazole compounds often act as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in drug metabolism and synthesis of steroid hormones .

- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and activating caspases .

- Antioxidant Activity : Triazole derivatives may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of triazole derivatives including 3-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one against various cancer cell lines. The results indicated that this compound displayed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 μM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of triazole derivatives derived from 3-cyclopentyl structures. The study showed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL depending on the specific pathogen tested .

Summary Table of Biological Activities

| Activity Type | Assessed Cell Lines/Pathogens | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~15 μM |

| HCT-116 (Colon Cancer) | Low micromolar range | |

| Antimicrobial | Various Bacteria/Fungi | 8 - 32 µg/mL |

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The biological and chemical properties of triazolone derivatives are highly dependent on substituents. Key comparisons include:

- Cyclopentyl vs.

- Isopropyl vs. Polar Groups : The isopropyl group increases hydrophobicity, which could improve blood-brain barrier penetration relative to derivatives with hydroxyl or methoxy groups .

Antioxidant Activity

Triazolone derivatives are evaluated using methods like reducing power (Oyaizu), radical scavenging (Blois), and metal chelation . For example:

- 3,4-Dihydroxybenzylidenamino derivatives (e.g., compound 2h in ) showed 75% radical scavenging at 100 μg/mL, comparable to BHT.

Antitumor Activity

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivative exhibited IC50 values of 12–18 μM against breast cancer cells, attributed to aromatic stacking and hydrogen bonding .

- The target compound’s substituents lack direct hydrogen-bonding donors, suggesting a different mechanism, possibly through hydrophobic interactions.

Physicochemical Properties

Acidity (pKa Values)

pKa values for triazolone derivatives range from 8.2–10.5 in non-aqueous solvents, influenced by electron-withdrawing/donating groups :

- Electron-donating groups (e.g., methyl, isopropyl) increase pKa by stabilizing the protonated form.

- Electron-withdrawing groups (e.g., acetyl, nitro) decrease pKa.

The target compound’s pKa is expected to be higher than derivatives with acetylated amino groups (e.g., 1-acetyl-3-alkyl derivatives in ).

Solubility and Lipophilicity

- Derivatives with hydroxyl or morpholine groups (e.g., ) exhibit higher solubility in polar solvents.

- The target compound’s cyclopentyl and isopropyl groups likely reduce aqueous solubility but enhance compatibility with lipid-rich environments.

Theoretical and Spectroscopic Studies

- GIAO NMR Calculations: Used to validate structures by comparing experimental and theoretical ¹H/¹³C chemical shifts. For example, deviations <0.5 ppm were reported for 4-heteroarylidenamino derivatives .

- DFT Optimizations : Applied to predict molecular geometry and electronic properties, as seen in morpholine-containing derivatives .

Q & A

Basic: What are the recommended synthetic routes for 3-cyclopentyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

Methodological Answer:

The compound can be synthesized via a two-step protocol:

Cyclocondensation : React a substituted hydrazine derivative (e.g., methylhydrazine) with a cyclopentyl-substituted carbonyl compound (e.g., cyclopentanecarboxylic acid chloride) under reflux in anhydrous ethanol. This forms the 1,2,4-triazolone core.

Functionalization : Introduce the propan-2-yl group via nucleophilic substitution or alkylation. For example, use isopropyl bromide and a base (e.g., triethylamine) in dimethylformamide (DMF) at 80°C for 12 hours .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: How can spectroscopic characterization resolve ambiguities in the structural confirmation of this compound?

Methodological Answer:

Combine IR , ¹H/¹³C NMR , and UV-Vis spectroscopy :

- IR : Confirm the presence of the triazolone ring via C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- ¹H NMR : Identify substituents (e.g., cyclopentyl protons as multiplet δ 1.5–2.0 ppm; isopropyl methyl groups as doublet δ 1.2–1.4 ppm) .

- UV-Vis : Validate conjugation effects (e.g., λmax ~260–280 nm for triazolone derivatives) .

Contradiction Resolution : If NMR signals overlap (e.g., cyclopentyl vs. methyl protons), use 2D NMR (COSY, HSQC) .

Advanced: How can computational methods (DFT/HF) predict the thermodynamic and electronic properties of this compound?

Methodological Answer:

Geometry Optimization : Use Gaussian 09W with B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets to minimize energy and calculate bond lengths/angles .

Electronic Properties :

- HOMO-LUMO : Determine energy gaps (e.g., ΔE ~4–6 eV for triazolones) to assess reactivity .

- Mulliken Charges : Identify electrophilic/nucleophilic sites (e.g., negative charge on carbonyl oxygen) .

Thermodynamics : Calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to predict reaction feasibility .

Validation : Compare computed IR/NMR spectra with experimental data (RMSD <5% for acceptable accuracy) .

Advanced: How can potentiometric titration in non-aqueous media determine the acidity constant (pKa) of this compound?

Methodological Answer:

Solvent Selection : Use isopropyl alcohol or acetonitrile (low water content <0.1%) to enhance solubility .

Titrant : Tetrabutylammonium hydroxide (0.01 M in isopropyl alcohol) for precise endpoint detection .

Procedure :

- Titrate 0.1 mmol of compound at 25°C under nitrogen.

- Record pH vs. volume curve using a glass electrode.

pKa Calculation :

- Apply the half-neutralization method : \text{pKa} = \text{pH at 50% titration}.

- Validate via regression analysis (δ exp = a + b δ calc) using SigmaPlot .

Note : Triazolones typically exhibit weak acidity (pKa ~8–10) due to delocalized electrons in the heterocyclic ring .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

Oligomerization : Occurs during cyclocondensation. Mitigate by using excess hydrazine (2:1 molar ratio) and slow reagent addition .

Oxidation : The triazolone ring may oxidize to 1,2,4-triazole under prolonged heating. Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .

Byproduct Formation : Isolate intermediates (e.g., Schiff bases) via selective crystallization (ethanol/water, 3:1 v/v) .

Advanced: How can crystallographic software (SHELX, ORTEP) resolve structural ambiguities in X-ray diffraction data?

Methodological Answer:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

Structure Solution :

- SHELXS : Phase problem resolution via direct methods .

- SHELXL : Refinement with anisotropic displacement parameters for non-H atoms .

Validation :

- Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³).

- Generate ORTEP-3 diagrams to visualize thermal ellipsoids and bond distortions .

Basic: What are the optimal conditions for recrystallization to ensure high purity?

Methodological Answer:

Solvent Screening : Test ethanol, acetone, or ethyl acetate (solubility >50 mg/mL at RT).

Gradient Cooling : Dissolve compound in hot solvent (70°C), filter, and cool to −20°C for 24 hours .

Purity Check : Validate via HPLC (C18 column, acetonitrile/water gradient, 95% purity threshold) .

Advanced: How can substituent effects (cyclopentyl vs. cyclohexyl) influence bioactivity in triazolone derivatives?

Methodological Answer:

Hydrophobicity : Cyclopentyl groups (logP ~2.5) enhance membrane permeability vs. cyclohexyl (logP ~3.0) .

Steric Effects : Smaller cyclopentyl groups reduce steric hindrance at enzyme active sites (e.g., cytochrome P450 interactions) .

Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.